(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid

Chiral resolution Enantiomeric excess Sitagliptin intermediate

(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, commonly referred to as Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7), is a protected, non-proteinogenic D‑amino acid derivative featuring a tert‑butoxycarbonyl (Boc) α‑amino group and a 2,4,5‑trifluoro‑substituted phenylalanine side chain. It serves as a critical chiral intermediate in the industrial synthesis of the blockbuster antidiabetic drug sitagliptin (DPP‑4 inhibitor) and is widely employed in solid‑phase and solution‑phase peptide synthesis for incorporating fluorinated phenylalanine residues into therapeutic peptides.

Molecular Formula C14H16F3NO4
Molecular Weight 319.28 g/mol
CAS No. 486460-09-7
Cat. No. B152199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid
CAS486460-09-7
Molecular FormulaC14H16F3NO4
Molecular Weight319.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)C(=O)O
InChIInChI=1S/C14H16F3NO4/c1-14(2,3)22-13(21)18-11(12(19)20)5-7-4-9(16)10(17)6-8(7)15/h4,6,11H,5H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1
InChIKeyFTWHJNNFVISGNQ-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7): Chiral Building Block for Sitagliptin and Fluorinated Peptide Synthesis


(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid, commonly referred to as Boc-D-2,4,5-trifluorophenylalanine (CAS 486460-09-7), is a protected, non-proteinogenic D‑amino acid derivative featuring a tert‑butoxycarbonyl (Boc) α‑amino group and a 2,4,5‑trifluoro‑substituted phenylalanine side chain [1]. It serves as a critical chiral intermediate in the industrial synthesis of the blockbuster antidiabetic drug sitagliptin (DPP‑4 inhibitor) and is widely employed in solid‑phase and solution‑phase peptide synthesis for incorporating fluorinated phenylalanine residues into therapeutic peptides [2].

Why Generic Substitution of (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid Is Not Feasible


Superficially similar Boc‑protected fluorophenylalanines (e.g., the L‑enantiomer, regioisomers with 3,4,5‑ or 2,4‑difluoro substitution, or the corresponding Fmoc‑protected analog) cannot be interchanged because three orthogonal molecular features simultaneously control downstream performance: (i) enantiomeric configuration determines the stereochemical outcome of sitagliptin synthesis, where only the D‑(R)‑enantiomer yields the active drug substance [1]; (ii) the 2,4,5‑trifluoro substitution pattern provides superior target potency compared with other fluorination patterns, as directly demonstrated in DPP‑IV inhibitor SAR studies [2]; and (iii) the acid‑labile Boc group is incompatible with Fmoc‑based SPPS protocols, meaning that the choice of protecting group dictates the entire synthetic route . The quantitative evidence below substantiates each of these differentiation points.

Product-Specific Quantitative Evidence Guide for (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic Acid


Enantiomeric Identity: D-(R) Configuration Is Non‑Negotiable for Sitagliptin Precursor Synthesis

The target compound is the D‑(R)‑enantiomer. Its optical rotation is [α]D25 = −3 ± 1° (c = 1, EtOH), whereas the L‑(S)‑enantiomer (CAS 324028-27-5) shows [α]D25 ≈ +3° (inferred from the principle of enantiomeric opposites) [1]. Melting point provides an orthogonal identity check: D‑enantiomer mp 109–115 °C vs. L‑enantiomer mp 118–124 °C [1]. Six published chemo‑enzymatic routes to the D‑phenylalanine core achieved enantiomeric excess up to >99% ee, confirming that the D‑configuration is essential for downstream sitagliptin assembly; the L‑enantiomer cannot be substituted [2].

Chiral resolution Enantiomeric excess Sitagliptin intermediate

Fluorine Substitution Pattern Drives 2.3‑Fold Improvement in DPP‑IV Inhibitory Potency

In a direct SAR study of β‑homophenylalanine‑based DPP‑IV inhibitors (the pharmacological class of sitagliptin), the 2,4,5‑trifluoro analog (22t) exhibited an IC50 of 119 nM, compared with 270 nM for the 2,5‑difluoro analog (22q) [1]. This represents a 2.3‑fold improvement in potency attributable solely to the addition of the third fluorine at the 4‑position. No data were reported for the 3,4,5‑trifluoro regioisomer in this series, but the authors explicitly identified the 2‑position fluorine as crucial for potency, and the 2,4,5‑pattern as the optimal combination [1].

DPP‑IV inhibition Fluorine SAR β‑homophenylalanine

Boc Protection Enables Orthogonal Synthetic Strategies Inaccessible to Fmoc‑D‑2,4,5‑trifluorophenylalanine

The Boc protecting group is acid‑labile and stable to the basic conditions (20% piperidine/DMF) used for Fmoc deprotection, whereas the Fmoc‑D‑2,4,5‑trifluorophenylalanine analog (CAS 1217837-13-2) is base‑labile and acid‑stable [1]. This orthogonality means that Boc‑protected amino acids are exclusively compatible with Boc‑Bz SPPS strategies that use HF or TFA for final cleavage, while Fmoc‑protected versions are required for Fmoc‑tBu SPPS. In solution‑phase sitagliptin manufacturing, the Boc group is preferred because it withstands the reductive amination and hydrogenation steps that would prematurely cleave an Fmoc group [2]. The Boc analog has a molecular weight of 319.28 g/mol vs 441.40 g/mol for the Fmoc analog, offering a 28% mass advantage per mole in large‑scale coupling reactions .

Orthogonal protection Solid‑phase peptide synthesis Boc vs Fmoc

Biocatalytic Manufacturing Routes Deliver >99% ee and 36–62% Isolated Yield at Scale

Six chemo‑enzymatic routes to D‑(2,4,5‑trifluorophenyl)alanine (the deprotected core of the target compound) were systematically compared starting from the same aldehyde precursor. The target molecule was obtained in 2–5 steps with enantiomeric excess up to >99% ee and isolated yields of 36–62%, with one route reporting the first fully biocatalytic formal D‑selective hydroamination [1]. In a separate nickel‑catalyzed asymmetric hydrogenation study, the corresponding 3‑R‑Boc‑amino‑4‑(2,4,5‑trifluorophenyl)butyric ester intermediate was isolated in >99% yield with 75–92% ee before chiral upgrade to >99.5% ee, and the protocol was scaled to 10 g with consistent yield and ee across multiple batches [2]. This body of work establishes that the D‑2,4,5‑trifluoro substitution is the only configuration for which scalable, high‑yielding manufacturing routes have been demonstrated and published.

Biocatalysis Green chemistry Enantioselective synthesis

Stringent Commercial Specifications Enable QC‑Driven Procurement (Purity ≥99%, Moisture ≤0.5%)

The target compound is commercially available at ≥99% purity by HPLC with moisture content ≤0.5% (specified by Capotchem and independently by ChemImpex) [1]. Optical rotation ([α]D25 = −3 ± 1°) and melting point (109–115 °C) provide two orthogonal identity tests that can be verified by any QC laboratory [1]. By contrast, the L‑enantiomer (CAS 324028-27-5) is typically supplied at ≥95% purity with a broader melting‑point range (118–124 °C) from multiple vendors , and the Fmoc‑protected analog (CAS 1217837-13-2) has a different molecular weight (441.40 vs 319.28 g/mol) requiring distinct analytical methods . These tightly defined specifications allow procurement teams to establish unambiguous acceptance criteria and detect mis‑shipment of the wrong stereoisomer or protecting‑group variant before it enters the production stream.

Quality control HPLC purity Procurement specification

Best-Fit Research and Industrial Application Scenarios for (R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic Acid


Industrial‑Scale Sitagliptin Intermediate Manufacturing (Boc‑Protected D‑Phenylalanine Route)

This compound is the direct precursor for the D‑(2,4,5‑trifluorophenyl)alanine fragment of sitagliptin. The Boc group is retained through the reductive amination and asymmetric hydrogenation steps documented in published patents and papers, then cleaved with TFA at the penultimate stage [1]. Users pursuing generic sitagliptin or novel DPP‑IV inhibitor analogs should prioritize this specific CAS number, as the L‑enantiomer or alternative fluorine regioisomers would yield inactive or sub‑potent products [2].

Solid‑Phase Peptide Synthesis Using Boc‑Bz Chemistry with Fluorinated Phenylalanine Incorporation

In Boc‑Bz SPPS protocols, the acid‑labile Boc group is orthogonal to the base‑labile Fmoc group. Incorporating this compound at the desired position introduces a trifluorinated phenylalanine residue that increases peptide lipophilicity (XLogP3 of the free amino acid ≈ 2.8) and metabolic stability without compromising coupling efficiency [1]. The Fmoc analog (CAS 1217837-13-2) cannot be used in this workflow because it would deprotect under the basic coupling conditions [3].

Medicinal Chemistry SAR Exploration Around the 2,4,5‑Trifluorophenyl Pharmacophore

The 2.3‑fold potency advantage of the 2,4,5‑trifluoro pattern over the 2,5‑difluoro pattern in DPP‑IV inhibition [1] establishes this substitution as the optimal starting point for designing new fluorinated phenylalanine‑containing ligands. Researchers exploring protease inhibitors, GPCR ligands, or protein‑protein interaction modulators can use this building block to install the validated pharmacophore directly, avoiding the need to synthesize and test multiple fluorinated analogs de novo.

Biocatalytic Process Development and Directed Evolution Campaigns

The six published chemo‑enzymatic routes to the deprotected D‑amino acid core [1] provide a rich dataset for laboratories developing new transaminase, ammonia lyase, or alkene reductase biocatalysts. The Boc‑protected derivative is the preferred substrate form for initial screening because the protecting group improves solubility in organic co‑solvent systems and can be readily removed to assay enantiomeric excess by chiral HPLC after enzymatic conversion [2].

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